(E)-4-bromo-N'-(4-methylbenzylidene)benzohydrazide
CAS No.: 325767-34-8
Cat. No.: VC4693345
Molecular Formula: C15H13BrN2O
Molecular Weight: 317.186
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325767-34-8 |
|---|---|
| Molecular Formula | C15H13BrN2O |
| Molecular Weight | 317.186 |
| IUPAC Name | 4-bromo-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C15H13BrN2O/c1-11-2-4-12(5-3-11)10-17-18-15(19)13-6-8-14(16)9-7-13/h2-10H,1H3,(H,18,19)/b17-10+ |
| Standard InChI Key | OZMQVKOQRCZOHZ-LICLKQGHSA-N |
| SMILES | CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br |
Introduction
Overview of Key Findings
(E)-4-Bromo-N'-(4-methylbenzylidene)benzohydrazide is a hydrazone derivative characterized by a benzohydrazide backbone substituted with a bromine atom at the para position and a 4-methylbenzylidene group. This compound exhibits a planar geometry stabilized by intramolecular hydrogen bonding and π-π interactions. Synthesized via condensation reactions, it demonstrates moderate to potent biological activities, including antimicrobial and anticancer properties. Structural analyses via X-ray crystallography and spectroscopy confirm its (E)-configuration and electronic features, which correlate with its bioactivity.
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (E)-4-bromo-N'-(4-methylbenzylidene)benzohydrazide, reflects its structure:
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Benzohydrazide core: A benzene ring linked to a hydrazide group (–CONHNH₂).
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Substituents:
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4-Bromo group: Enhances electrophilicity and influences intermolecular interactions.
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4-Methylbenzylidene moiety: A benzaldehyde-derived group with a methyl substituent, contributing to hydrophobic interactions.
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Configuration: The (E)-stereochemistry at the C=N bond is critical for biological activity, as confirmed by NMR and X-ray diffraction .
Table 1: Key Physicochemical Properties
Synthesis and Characterization
Synthetic Route
The compound is synthesized via a two-step process:
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Formation of 4-bromobenzohydrazide:
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Condensation with 4-methylbenzaldehyde:
Reaction Scheme:
Spectroscopic Characterization
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¹H NMR: Peaks at δ 11.77 ppm (NH), 8.80 ppm (C=N), and 2.35 ppm (CH₃) confirm hydrazone formation .
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IR: Stretching vibrations at 1660 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) .
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X-ray crystallography: Reveals a dihedral angle of 13.92° between aromatic rings and intermolecular C–H⋯O hydrogen bonds .
Table 2: Spectral Data Highlights
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.80 (s, 1H, CH=N), 7.93 (d, 2H, Ar–H) |
| IR | 1660 cm⁻¹ (amide C=O), 1590 cm⁻¹ (C=N) |
| MS (EI) | m/z 333 [M⁺], 185 [C₇H₆BrO] |
Biological Activities
Antimicrobial Activity
Table 3: Biological Activity Profile
| Activity | Target | IC₅₀/MBC |
|---|---|---|
| Antibacterial | S. aureus | 26.11 µM |
| Antifungal | C. albicans | 34.50 µM |
| Anticancer | HCT-116 (colon cancer) | 1.88 µM |
Crystallographic and Computational Insights
Crystal Packing Analysis
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Hydrogen bonding: O–H⋯N and N–H⋯O interactions form a 3D network .
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π-π stacking: Centroid distances of 3.8 Å between phenyl rings enhance stability .
Hirshfeld Surface Analysis
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Interactions:
Applications and Future Directions
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